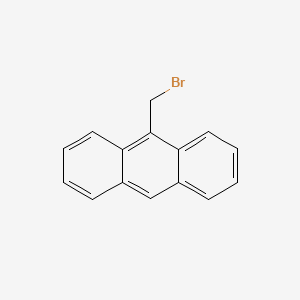

9-(Bromomethyl)anthracene

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

9-(bromomethyl)anthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Br/c16-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOWKPLCVFRHICH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70178881 | |

| Record name | Anthracene, 9-bromomethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70178881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2417-77-8 | |

| Record name | 9-(Bromomethyl)anthracene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2417-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Bromomethylanthracene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002417778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthracene, 9-bromomethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70178881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-(Bromomethyl)anthracene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-BROMOMETHYLANTHRACENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JN2QR4LWJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties and Structure of 9-(Bromomethyl)anthracene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 9-(Bromomethyl)anthracene. This versatile polycyclic aromatic hydrocarbon derivative serves as a crucial building block in organic synthesis, materials science, and medicinal chemistry. Its anthracene (B1667546) core imparts unique photophysical properties, while the reactive bromomethyl group allows for a wide range of chemical modifications. This document consolidates key data, presents detailed experimental protocols, and visualizes essential workflows to support its application in research and development.

Chemical Structure and Identification

This compound is an aromatic compound characterized by an anthracene scaffold substituted at the 9-position with a bromomethyl group.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 2417-77-8 |

| Molecular Formula | C₁₅H₁₁Br |

| SMILES | C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CBr |

| InChI | InChI=1S/C15H11Br/c16-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-9H,10H2 |

| InChIKey | KOWKPLCVFRHICH-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are critical for its handling, storage, and application in various experimental setups.

| Property | Value |

| Molecular Weight | 271.15 g/mol |

| Appearance | Yellow to greenish-yellow crystalline solid |

| Melting Point | 143-146 °C |

| Boiling Point | 411.7 ± 14.0 °C at 760 mmHg |

| Density | 1.4 ± 0.1 g/cm³ |

| Flash Point | 209 °C |

| Vapor Pressure | 1.3 x 10⁻⁶ mmHg at 25 °C |

| Solubility | Generally soluble in organic solvents such as dichloromethane (B109758) and chloroform; limited solubility in water. |

Spectroscopic Characterization

Spectroscopic data is essential for the identification and characterization of this compound.

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.47 (s, 1H), 8.28-8.30 (d, 2H), 8.00-8.03 (d, 2H), 7.58-7.62 (d, 2H), 7.49-7.51 (d, 2H), 5.60 (s, 2H)[1] |

| ¹³C NMR (CDCl₃, 63 MHz) | δ 27.0, 123.5, 125.4, 126.8, 127.9, 129.2, 129.3, 129.7, 131.6 |

| Infrared (IR, thin film) | 3080, 3053, 2920, 2851, 1622, 1526, 1449, 1258, 1198, 1164, 1155, 883, 839, 787, 727 cm⁻¹ |

| Mass Spectrometry (MS) | Expected molecular ion peaks at m/z 270 and 272 corresponding to the ⁷⁹Br and ⁸¹Br isotopes. The primary fragmentation pathway is the loss of the bromine radical (Br•) to form the stable anthracen-9-ylmethyl cation at m/z 191. |

Experimental Protocols

Synthesis of this compound from 9-Anthracenemethanol (B72535)

This protocol details the synthesis of this compound via the bromination of 9-anthracenemethanol.

Materials:

-

9-Anthracenemethanol

-

Phosphorus tribromide (PBr₃)

-

Aqueous potassium carbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Petroleum ether

-

Ethyl acetate (B1210297)

Procedure:

-

Suspend 9-anthracenemethanol (e.g., 20.8 g, 0.1 mol) in toluene (100 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of phosphorus tribromide (e.g., 30 g, 0.11 mol) in toluene (50 mL) dropwise to the stirred suspension.

-

After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour.

-

Allow the reaction mixture to warm to room temperature and stir for an additional hour, during which the suspension should become a clear yellow solution.

-

Quench the reaction by the slow addition of a saturated aqueous potassium carbonate solution until the evolution of gas ceases.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from toluene or by flash column chromatography using a petroleum ether:ethyl acetate eluent system to yield this compound as a yellow solid.[1]

Purification by Column Chromatography

Materials:

-

Crude this compound

-

Silica (B1680970) gel (60-120 mesh)

-

Petroleum ether

-

Dichloromethane

-

Thin Layer Chromatography (TLC) plates

-

UV lamp

Procedure:

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., petroleum ether).

-

Pack a chromatography column with the silica gel slurry.

-

Dissolve the crude this compound in a minimal amount of dichloromethane.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a gradient of increasing polarity, starting with petroleum ether and gradually increasing the proportion of dichloromethane.

-

Collect fractions and monitor the separation by TLC, visualizing the spots under a UV lamp.

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Quantitative Solubility Determination

This protocol describes a method for determining the quantitative solubility of this compound in various organic solvents.

Materials:

-

This compound

-

Selected organic solvents (e.g., THF, chloroform, dichloromethane, methanol, ethanol)

-

Vials with screw caps

-

Shaking incubator or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

-

Equilibrate the mixture at a constant temperature (e.g., 25 °C) with continuous agitation for a sufficient time (e.g., 24-48 hours) to ensure saturation.

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant and filter it through a syringe filter to remove any suspended particles.

-

Dilute the filtered solution with a known volume of a suitable solvent.

-

Analyze the diluted solution by HPLC to determine the concentration of this compound.

-

Calculate the original concentration in the saturated solution to determine the solubility.

Chemical Reactivity and Applications

This compound is a valuable intermediate due to the reactivity of the bromomethyl group, which readily participates in nucleophilic substitution and cross-coupling reactions. The anthracene core provides a rigid, fluorescent platform.

Nucleophilic Substitution Reactions

The benzylic bromide is an excellent leaving group, making this compound susceptible to attack by a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This reactivity is fundamental to its use as a fluorescent labeling agent and a building block for more complex molecules.

Applications in Drug Development and Medicinal Chemistry

The anthracene moiety is a known DNA intercalator, and its derivatives have been investigated as potential anticancer agents.[2] this compound serves as a key starting material for the synthesis of these derivatives, allowing for the introduction of various side chains to modulate DNA binding affinity and biological activity.[2] For instance, it can be used to synthesize compounds that inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[3] Additionally, its fluorescent properties are exploited in the development of probes for cellular imaging and to monitor biological processes.[4][5] It has been shown to have antiproliferative activity against human colon cancer cells and can act as an inhibitor of RNA synthesis.[2]

Applications in Materials Science

The photoluminescent properties of the anthracene core make this compound a valuable precursor for the synthesis of organic light-emitting diodes (OLEDs), fluorescent sensors, and other advanced materials.[4]

Visualized Workflows and Pathways

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Nucleophilic Substitution Pathway

Caption: Generalized pathway for a nucleophilic substitution reaction of this compound.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood.

-

Hazard Statements: Harmful if swallowed. Causes severe skin burns and eye damage. Very toxic to aquatic life with long-lasting effects.

-

Precautionary Measures: Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust. Wash hands thoroughly after handling. Avoid release to the environment.

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container under an inert atmosphere.

Always consult the Safety Data Sheet (SDS) before handling this chemical.

Conclusion

This compound is a cornerstone reagent for the synthesis of a diverse array of functional organic molecules. Its well-defined chemical properties, predictable reactivity, and the inherent characteristics of the anthracene core make it an invaluable tool for researchers in organic synthesis, materials science, and drug discovery. The protocols and data presented in this guide are intended to facilitate its effective and safe use in the laboratory.

References

- 1. 2417-77-8|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | 2417-77-8 | FB180228 [biosynth.com]

- 3. 9,10-Bis(bromomethyl)anthracene | C16H12Br2 | CID 609355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]

- 5. Exploring the potential of anthracene derivatives as fluorescence emitters for biomedical applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

Synthesis and Purification of 9-(Bromomethyl)anthracene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis and purification of 9-(Bromomethyl)anthracene, a key intermediate in organic synthesis and materials science.[1] The compound, characterized by an anthracene (B1667546) backbone with a bromomethyl group at the 9-position, is a valuable building block for the development of novel organic semiconductors, fluorescent materials, and complex organic molecules.[1] This guide provides detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow to aid researchers in its safe and efficient preparation.

Physicochemical Properties

| Property | Value |

| CAS Number | 2417-77-8 |

| Molecular Formula | C₁₅H₁₁Br[1] |

| Molecular Weight | 271.15 g/mol [2] |

| Appearance | Yellow solid[3] |

| Storage | Store at 10°C - 25°C, protect from light[2] |

Synthesis of this compound

The most common and well-documented method for the synthesis of this compound is the bromination of 9-(Hydroxymethyl)anthracene (also known as 9-anthracenemethanol) using phosphorus tribromide (PBr₃).[3][4]

Reaction Scheme

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is based on a general procedure for the bromination of 9-anthracenemethanol (B72535).[3][4]

Materials:

-

9-Anthracenemethanol

-

Toluene

-

Phosphorus tribromide (PBr₃)

-

Aqueous potassium carbonate solution

-

Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Ice

Equipment:

-

Round-bottom flask

-

Stirring apparatus (magnetic stirrer or overhead stirrer)

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Recrystallization apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend 9-anthracenemethanol (e.g., 2.0 g, 9.6 mmol) in toluene (100 ml).[3] Cool the suspension to 0 °C using an ice bath and stir the mixture.

-

Addition of PBr₃: Add phosphorus tribromide (e.g., 1.2 mL, 12.51 mmol) dropwise to the stirred suspension at 0 °C.[3]

-

Reaction: Maintain the reaction at 0 °C for 1 hour after the addition is complete.[3] Subsequently, allow the reaction mixture to warm to room temperature and continue stirring for another hour. The mixture should transform into a yellow solution.[3]

-

Quenching: Upon completion of the reaction, carefully quench the reaction by the slow addition of an aqueous potassium carbonate solution (10 mL).[3] Alternatively, ice can be added to the solution.[4]

-

Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer with brine and water.[4] Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[4]

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.[3] The resulting yellow residue can be purified by recrystallization from toluene to yield greenish-yellow needles.[4] Alternatively, fast column chromatography using a mixture of petroleum ether and ethyl acetate (B1210297) (e.g., 2:1, v/v) as the eluent can be employed for purification.[3]

Quantitative Data

| Starting Material | Reagent | Solvent | Reaction Time | Yield | Reference |

| 9-Anthracenemethanol | PBr₃ | Toluene | 2 hours | 54% | [3] |

| 9-Anthracenemethanol | PBr₃ | Toluene | Overnight | 93% | [4] |

Alternative Synthesis Route: Wohl-Ziegler Reaction

An alternative method for the synthesis of this compound is the Wohl-Ziegler reaction, which involves the bromination of 9-methylanthracene (B110197) using N-Bromosuccinimide (NBS).[5] This method proceeds via a free-radical mechanism.

Reaction Scheme

Caption: Wohl-Ziegler bromination of 9-methylanthracene.

While this method is a valid synthetic route, detailed experimental protocols are less frequently reported in the literature compared to the bromination of 9-anthracenemethanol.

Purification

The primary method for purifying this compound is recrystallization. Toluene is a commonly used solvent for this purpose, yielding greenish-yellow needles of the purified product.[4] For higher purity requirements, fast column chromatography can be utilized.[3]

Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being particularly informative.

¹H NMR Data (500 MHz, CDCl₃):

-

δ = 8.45 (s, 1H, Ar-10H)

-

δ = 8.27 (d, J=8.0 Hz, 2H, Ar-1,8H)

-

δ = 8.00 (d, J=8.0 Hz, 2H, Ar-4,5H)

-

δ = 7.62 (t, J=7.5 Hz, 2H, Ar-2,7H)

-

δ = 7.48 (t, J=7.5 Hz, 2H, Ar-3,6H)

-

δ = 5.50 (s, 2H, CH₂Br)[3]

Another source reports similar shifts: ¹H NMR (CDCl₃, 400 MHz, ppm): δ 8.47 (s, 1H), 8.28-8.30 (d, 2H), 8.00-8.03 (d, 2H), 7.58-7.62 (d, 2H), 7.49-7.51 (d, 2H), 5.60 (s, 2H).[4]

Experimental Workflow Diagram

Caption: A visual representation of the experimental workflow.

Safety Considerations

-

Phosphorus tribromide is a corrosive and toxic compound and should be handled with extreme care in a well-ventilated fume hood.

-

Brominated organic compounds are potentially toxic and should be handled with appropriate personal protective equipment.[1]

-

Toluene is a flammable solvent.

This guide provides a comprehensive overview of the synthesis and purification of this compound. By following the detailed protocols and safety precautions, researchers can effectively prepare this important chemical intermediate for a variety of applications.

References

- 1. CAS 2417-77-8: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 2417-77-8 | FB180228 [biosynth.com]

- 3. This compound | 2417-77-8 [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. This compound (2417-77-8) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

A Technical Guide to the Spectroscopic Data of 9-(Bromomethyl)anthracene

This technical guide provides a comprehensive overview of the key spectroscopic data for 9-(bromomethyl)anthracene, a crucial intermediate in organic synthesis and material science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic profiles, complete with experimental protocols and data visualizations to support researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of this compound by providing detailed information about the hydrogen and carbon atoms within the molecule.

Proton (¹H) NMR Spectroscopy

Proton NMR data provides insights into the chemical environment of the hydrogen atoms. The spectrum of this compound is characterized by signals in the aromatic region corresponding to the anthracene (B1667546) core and a singlet in the aliphatic region for the bromomethyl group.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 8.50 | s | 1H | Ar-H (10) |

| 8.31 | d | 2H | Ar-H (1, 8) |

| 8.04 | d | 2H | Ar-H (4, 5) |

| 7.71 - 7.58 | m | 2H | Ar-H (2, 7) |

| 7.55 - 7.45 | m | 2H | Ar-H (3, 6) |

| 5.55 | s | 2H | -CH₂Br |

| Data obtained in CDCl₃ at 250 MHz.[1] A similar spectrum was recorded at 400 MHz in CDCl₃.[2] A predicted ¹H NMR spectrum in CDCl₃ at 500MHz shows comparable chemical shifts.[3] |

Carbon-13 (¹³C) NMR Spectroscopy

Carbon-13 NMR spectroscopy identifies the different carbon environments in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 131.6 | Quaternary C |

| 129.7 | Quaternary C |

| 129.3 | Aromatic CH |

| 129.2 | Aromatic CH |

| 127.9 | Aromatic CH |

| 126.8 | Aromatic CH |

| 125.4 | Aromatic CH |

| 123.5 | Quaternary C |

| 27.0 | -CH₂Br |

| Data obtained in CDCl₃ at 63 MHz.[1] |

Experimental Protocol for NMR Spectroscopy

A general procedure for obtaining NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Record the ¹H and ¹³C NMR spectra on a spectrometer, for instance, a 400 MHz instrument.[2] For ¹H NMR, the spectral window is typically -1 ppm to 9 ppm, and for ¹³C NMR, it is -10 ppm to 180 ppm.[4]

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

References

The Bromomethyl Group in 9-(Bromomethyl)anthracene: A Hub of Reactivity for Advanced Scientific Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 9-(bromomethyl)anthracene molecule is a versatile building block in organic synthesis, prized for the high reactivity of its bromomethyl group. This functional group, attached to the sterically accessible 9-position of the anthracene (B1667546) core, serves as a prime site for a variety of chemical transformations. This guide delves into the core reactivity of the bromomethyl group, providing a technical overview of its participation in nucleophilic substitution and cycloaddition reactions. Detailed experimental protocols and quantitative data are presented to facilitate its application in research and development, particularly in the fields of materials science and medicinal chemistry.

Nucleophilic Substitution: A Gateway to Diverse Functionalities

The benzylic nature of the carbon-bromine bond in this compound renders it highly susceptible to nucleophilic attack. This reactivity allows for the facile introduction of a wide array of functional groups, making it a valuable synthon for creating novel anthracene derivatives. The primary mechanism for these transformations is the bimolecular nucleophilic substitution (SN2) reaction.

Common Nucleophilic Substitution Reactions

A variety of nucleophiles readily displace the bromide ion, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. The following table summarizes key nucleophilic substitution reactions with their respective products and reported yields.

| Nucleophile | Reagent Example | Product Type | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Amine | Pyrrolidine | 9-(Pyrrolidin-1-ylmethyl)anthracene | THF | 180 (Microwave) | 0.17 | High |

| Amine | Hexamethyleneimine | 9-((Hexahydro-1H-azepin-1-yl)methyl)anthracene | THF | 180 (Microwave) | 0.17 | High |

| Azide | Sodium Azide | 9-(Azidomethyl)anthracene | DMSO | RT | - | - |

| Thiol | 3-Mercaptopropionic acid | 3-((9-Anthrylmethyl)thio)propionic acid | Benzene | RT | - | - |

| Thiol | N-acetyl-L-cysteine | S-(9-Anthrylmethyl)-N-acetyl-L-cysteine | Benzene | RT | - | - |

| Alkoxide | Methoxide | 9-(Methoxymethyl)anthracene | Methanol | Reflux | - | - |

| Carboxylate | Acetate (B1210297) | 9-Anthrylmethyl acetate | Acetic Acid | Reflux | - | - |

Experimental Protocol: Synthesis of (Anthracen-9-yl)methylamines via Microwave Irradiation

This protocol describes a rapid and efficient method for the synthesis of N-substituted (anthracen-9-yl)methylamines.

Materials:

-

9-(Chloromethyl)anthracene (B151802) (or this compound) (0.01 mole)

-

Pyrrolidine (or Hexamethyleneimine) (0.01 mole)

-

Tetrahydrofuran (THF) (10 mL)

-

250 mL Borosil flask

-

Microwave reactor

-

Diethyl ether

-

Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

-

Rotary evaporator

Procedure:

-

In a 250 mL Borosil flask, combine 9-(chloromethyl)anthracene (0.01 mole), the desired amine (0.01 mole), and THF (10 mL).

-

Place the flask in a microwave reactor and irradiate the mixture at 180°C for 10 minutes, with intermittent stirring every 30-60 seconds.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with diethyl ether to remove the hydrochloride salt byproduct.

-

Separate the organic layer, wash it with water, and dry it over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the final product.

Diels-Alder Cycloaddition: Constructing Complex Polycyclic Architectures

The anthracene core of this compound can act as a diene in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. This powerful transformation allows for the construction of rigid, three-dimensional polycyclic structures. The reaction typically occurs across the 9 and 10 positions of the anthracene ring.

Reactivity with Dienophiles

This compound reacts with a variety of dienophiles, particularly those bearing electron-withdrawing groups. The regioselectivity of the reaction is influenced by both electronic and steric factors. A notable example is the reaction with citraconic anhydride, which has been studied both experimentally and computationally.[1][2]

| Diene | Dienophile | Product Type | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Anthracene-9-methanol | N-Methylmaleimide | Diels-Alder Adduct | Water | Reflux | 1 | ~80 |

| This compound | Citraconic Anhydride | Ortho and Meta Adducts | Toluene (B28343) | - | - | Major product is ortho |

Experimental Protocol: Diels-Alder Reaction of Anthracene-9-methanol with N-Methylmaleimide

This procedure provides a green and efficient method for the Diels-Alder reaction using water as a solvent.[3]

Materials:

-

Anthracene-9-methanol (0.065 g)

-

N-Methylmaleimide (3 equivalents)

-

Water (50 mL)

-

100 mL Round-bottom flask with stir bar

-

Water-cooled condenser

-

Heating mantle

-

TLC plates

-

Ethyl acetate

-

Hexanes

-

Buchner funnel and filter paper

Procedure:

-

In a 100 mL round-bottom flask equipped with a stir bar, combine anthracene-9-methanol (0.065 g) and water (50 mL).

-

Add three equivalents of N-methylmaleimide to the flask.

-

Fit the flask with a water-cooled condenser and heat the mixture to reflux with stirring for 1 hour.

-

Monitor the reaction progress by TLC, using a 1:1 mixture of ethyl acetate and hexanes as the eluent. (Note: Allow the water on the TLC plate to evaporate before developing).

-

After 1 hour, remove the flask from the heat and allow it to cool to room temperature.

-

Chill the flask in an ice bath to complete the crystallization of the product.

-

Collect the crystals by vacuum filtration using a Buchner funnel, wash with cold water, and allow them to air dry.

-

Determine the melting point and calculate the percentage yield.

Reaction Mechanisms and Workflows

Nucleophilic Substitution (SN2) Mechanism

The reaction proceeds via a concerted mechanism where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs.

Caption: SN2 reaction mechanism of this compound.

Diels-Alder Reaction Workflow

A typical experimental workflow for a Diels-Alder reaction involving this compound is outlined below.

Caption: General workflow for a Diels-Alder reaction.

Synthesis of this compound

A common and high-yielding synthesis of this compound proceeds from the readily available 9-anthracenemethanol (B72535).

Experimental Protocol: Bromination of 9-Anthracenemethanol

This protocol details the conversion of 9-anthracenemethanol to this compound using phosphorus tribromide.[4]

Materials:

-

9-Anthracenemethanol (20.8 g, 0.1 mol)

-

Phosphorus tribromide (30 g, 0.11 mol)

-

Toluene (150 mL)

-

Ice

-

Brine solution

-

Magnesium sulfate (MgSO₄)

-

Rotary evaporator

Procedure:

-

Suspend 9-anthracenemethanol (20.8 g) in 100 mL of toluene in a suitable flask.

-

Add a solution of phosphorus tribromide (30 g) in 50 mL of toluene dropwise to the suspension at room temperature with stirring.

-

Continue stirring the resulting clear solution overnight at room temperature.

-

Quench the reaction by carefully adding ice.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with brine and water.

-

Dry the organic layer over anhydrous MgSO₄.

-

Remove the toluene under reduced pressure using a rotary evaporator to yield a yellow residue.

-

Recrystallize the crude product from toluene to obtain greenish-yellow needles of this compound. (Yield: 25 g, 93%).[4]

Conclusion

The bromomethyl group of this compound provides a versatile handle for chemical modification, enabling access to a vast chemical space of novel anthracene-based compounds. Through straightforward nucleophilic substitution and Diels-Alder cycloaddition reactions, researchers can readily introduce diverse functionalities and construct complex molecular architectures. The detailed protocols and compiled data within this guide serve as a valuable resource for scientists and developers aiming to leverage the unique reactivity of this important synthetic intermediate.

References

The Luminescent Switch: A Technical Guide to the Mechanism of 9-(Bromomethyl)anthracene in Fluorescence Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of 9-(bromomethyl)anthracene as a fluorescent labeling reagent. It is designed to provide a comprehensive understanding for researchers, scientists, and drug development professionals employing this versatile tool for the sensitive detection and quantification of carboxylic acids, particularly fatty acids, in complex biological matrices.

Core Principle: From Quenched Precursor to Fluorescent Product

The utility of this compound as a fluorescent probe lies in a significant increase in fluorescence intensity upon reaction with its target analyte. The underlying principle is a transition from a relatively non-fluorescent (quenched) state to a highly fluorescent state.

Mechanism of Action:

The key to this "off-on" fluorescent switching behavior is the presence of the bromine atom in the this compound molecule. Bromine, being a heavy atom, exerts a significant "heavy atom effect." This effect promotes intersystem crossing, a non-radiative process where the excited singlet state (S1) of the anthracene (B1667546) fluorophore transitions to the triplet state (T1). This rapid depopulation of the excited singlet state effectively quenches the fluorescence.

Upon derivatization, the carboxylic acid analyte displaces the bromide ion, forming a stable ester linkage. This removes the heavy atom from the immediate vicinity of the anthracene fluorophore. Consequently, the rate of intersystem crossing is significantly reduced, allowing the excited singlet state to decay via the radiative pathway of fluorescence, resulting in a strong fluorescent signal. This direct correlation between the derivatization reaction and the enhancement of fluorescence forms the basis for highly sensitive quantitative analysis.

Quantitative Photophysical Data

The following table summarizes the key photophysical properties of this compound derivatives, which are the fluorescent products of the labeling reaction. Due to the pronounced heavy atom effect, the fluorescence quantum yield of the unreacted this compound is significantly lower than its ester derivatives.

| Parameter | 9-(Acyloxymethyl)anthracene Derivatives |

| Excitation Wavelength (λex) | ~365 nm[1] |

| Emission Wavelength (λem) | ~410 - 430 nm |

| Fluorescence Quantum Yield (Φf) | Significantly higher than the parent compound |

| Description | Highly fluorescent esters |

Signaling Pathway and Reaction Mechanism

The derivatization of a carboxylic acid with this compound is a nucleophilic substitution reaction. The carboxylate anion acts as the nucleophile, attacking the electrophilic carbon of the bromomethyl group and displacing the bromide leaving group.

Caption: Reaction mechanism of this compound with a carboxylic acid.

Experimental Protocols

This section provides a detailed methodology for the fluorescent labeling of fatty acids in a biological matrix (e.g., plasma) using a reagent analogous to this compound, such as 9-(2-bromoethoxy)anthracene, followed by HPLC analysis.[2]

Materials and Reagents

-

Plasma sample

-

This compound or analogous derivatizing reagent

-

Internal standard (e.g., a fatty acid not present in the sample)

-

Solvents: Acetonitrile (B52724) (HPLC grade), Chloroform, Methanol, Heptane

-

Catalyst: Anhydrous potassium carbonate or a crown ether (e.g., 18-crown-6)

-

Reagents for lipid extraction (e.g., Folch method reagents)

Experimental Workflow

The overall workflow for the analysis of fatty acids using this compound derivatization is depicted below.

Caption: Experimental workflow for fatty acid analysis.

Detailed Derivatization Protocol

-

Lipid Extraction: Extract total lipids from the plasma sample using a standard procedure like the Folch method.

-

Derivatization Reaction:

-

To the dried lipid extract, add a solution of this compound in acetonitrile.

-

Add a catalyst, such as anhydrous potassium carbonate or a crown ether, to facilitate the reaction.

-

Incubate the reaction mixture at an elevated temperature (e.g., 60-70°C) for a defined period (e.g., 30-60 minutes).

-

-

Sample Preparation for HPLC:

-

After cooling, evaporate the solvent under a stream of nitrogen.

-

Reconstitute the residue in the HPLC mobile phase.

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

HPLC-Fluorescence Detection Parameters

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water is typically used.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Fluorescence Detector Settings:

Logical Relationships in Fluorescence Quenching and Enhancement

The interplay between the chemical structure of the probe and its photophysical properties is central to its function. The following diagram illustrates the logical relationship between the heavy atom effect and the observed fluorescence.

Caption: Logical flow of fluorescence quenching and enhancement.

Conclusion

This compound and its analogs are powerful fluorescent labeling reagents that operate on the principle of a chemically induced "off-on" switch. The inherent fluorescence of the anthracene core is initially quenched by the heavy atom effect of the bromine substituent. Derivatization with a carboxylic acid removes this quenching effect, leading to a highly fluorescent product. This mechanism allows for the sensitive and specific quantification of a wide range of carboxylic acids in various scientific and drug development applications. A thorough understanding of this mechanism, coupled with optimized experimental protocols, is crucial for obtaining accurate and reliable results.

References

An In-depth Technical Guide to 9-(Bromomethyl)anthracene: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 9-(Bromomethyl)anthracene, a pivotal molecule in synthetic chemistry and materials science. From its initial discovery in the early 20th century to its contemporary applications in drug development and fluorescence labeling, this document details its historical context, synthesis methodologies, and key chemical properties. The guide is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, tabulated quantitative data for easy comparison, and visualizations of key chemical pathways and workflows.

Introduction

This compound is an aromatic hydrocarbon characterized by an anthracene (B1667546) backbone with a bromomethyl substituent at the 9-position. This seemingly simple modification imbues the anthracene core with a highly reactive functional group, making it a versatile building block in organic synthesis. The inherent fluorescence of the anthracene moiety, coupled with the reactivity of the bromomethyl group, has led to its widespread use as a fluorescent tag, a key intermediate in the synthesis of complex organic molecules, and a component in the development of advanced materials and potential therapeutic agents.[1][2] This guide explores the journey of this compound from its discovery to its current standing as a valuable tool in the chemical and pharmaceutical sciences.

Discovery and History

The first documented synthesis of this compound was reported in 1924 by E. de Barry Barnett and J. W. Cook in the Journal of the Chemical Society, Transactions.[3] Their pioneering work laid the foundation for the exploration of the chemical reactivity and potential applications of this compound. Early studies focused on understanding the substitution patterns of anthracene and the influence of substituents on its chemical behavior. Over the decades, the development of new synthetic methods and analytical techniques has allowed for a more thorough characterization of this compound and has significantly expanded its utility in various scientific disciplines.

Synthesis of this compound

Several synthetic routes to this compound have been developed since its initial discovery. The choice of method often depends on the desired scale, purity requirements, and the availability of starting materials.

Historical Method: From 9-Methylanthracene

The original synthesis by Barnett and Cook likely involved the direct bromination of 9-methylanthracene. Conceptually, this reaction follows a free-radical chain mechanism, where a bromine radical abstracts a benzylic hydrogen from 9-methylanthracene, followed by reaction with molecular bromine.

Modern Synthetic Methods

Modern approaches offer improved yields, selectivity, and milder reaction conditions compared to the historical methods.

A common and efficient method for the synthesis of this compound is the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as benzoyl peroxide or AIBN, in a non-polar solvent like carbon tetrachloride or cyclohexane.

Another widely used method involves the conversion of 9-anthracenemethanol (B72535) to this compound using a brominating agent such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). This method is advantageous as 9-anthracenemethanol is readily available or can be synthesized from 9-anthraldehyde.[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₁₁Br | [2] |

| Molecular Weight | 271.15 g/mol | [2] |

| Appearance | Yellow to orange crystalline solid | [1] |

| Melting Point | 143-146 °C | |

| Solubility | Soluble in dichloromethane, chloroform; sparingly soluble in other organic solvents; insoluble in water. | [1] |

| Storage Temperature | 2-8°C, under inert atmosphere, protected from light. | [5] |

Spectroscopic Data

The structural characterization of this compound is typically achieved through various spectroscopic techniques.

| Spectroscopic Data | |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.47 (s, 1H), 8.28-8.30 (d, 2H), 8.00-8.03 (d, 2H), 7.58-7.62 (t, 2H), 7.49-7.51 (t, 2H), 5.60 (s, 2H) |

| ¹³C NMR (CDCl₃) | Expected signals in the aromatic region (approx. 122-132 ppm) and a signal for the bromomethyl carbon. |

| Mass Spectrometry (EI) | Molecular ion peaks at m/z 270 and 272 (due to ⁷⁹Br and ⁸¹Br isotopes). |

Applications in Research and Drug Development

The unique combination of a fluorescent aromatic core and a reactive benzylic bromide makes this compound a valuable tool in various research areas, particularly in drug development.

Fluorescent Labeling

The anthracene moiety is highly fluorescent, allowing for the sensitive detection of molecules to which it is attached. This compound serves as an excellent fluorescent labeling reagent for a wide range of biologically relevant molecules containing nucleophilic functional groups, such as thiols, phenols, and carboxylic acids. This property is exploited in various bioanalytical applications, including chromatography and microscopy, to quantify and visualize target molecules.

Intermediate in the Synthesis of Drug Candidates

The reactivity of the bromomethyl group allows for its use as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. It can be used to introduce the bulky, hydrophobic anthracene core into a drug candidate, which can influence its pharmacokinetic and pharmacodynamic properties. Anthracene derivatives have been investigated for their potential as anticancer agents, with some exhibiting antiproliferative activity against cancer cell lines.[2]

Component of Drug Delivery Systems

The fluorescent properties of the anthracene core make it a useful component in the design of drug delivery systems. By incorporating this compound into polymers or nanoparticles, it is possible to create fluorescently traceable carriers for therapeutic agents. This allows for the visualization of the distribution and cellular uptake of the drug delivery system, providing valuable insights into its in vivo behavior.

Experimental Protocols

Synthesis of this compound from 9-Anthracenemethanol[4]

Materials:

-

9-Anthracenemethanol (1.0 eq)

-

Phosphorus tribromide (PBr₃) (1.1 eq)

-

Anhydrous Toluene (B28343)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Toluene for recrystallization

Procedure:

-

Suspend 9-anthracenemethanol in anhydrous toluene in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the suspension to 0 °C in an ice bath.

-

Add phosphorus tribromide dropwise to the stirred suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the evolution of gas ceases.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from toluene to afford pure this compound as yellow needles.

Safety Information

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed or in contact with skin and causes severe skin burns and eye damage.[5][6] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound.

Conclusion

Since its discovery nearly a century ago, this compound has evolved from a chemical curiosity to a versatile and indispensable tool in modern organic synthesis and biomedical research. Its unique combination of a fluorescent core and a reactive functional group has enabled significant advancements in areas ranging from materials science to drug development. This technical guide has provided a comprehensive overview of its history, synthesis, properties, and applications, with the aim of serving as a valuable resource for researchers and professionals working at the forefront of chemical and pharmaceutical innovation. The continued exploration of the reactivity and applications of this compound is poised to unlock new opportunities in the development of novel diagnostics, therapeutics, and advanced materials.

References

- 1. CAS 2417-77-8: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 2417-77-8 | FB180228 [biosynth.com]

- 3. CXXVI.—Studies in the anthracene series. Part IX - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]

- 4. rsc.org [rsc.org]

- 5. This compound | 2417-77-8 [sigmaaldrich.com]

- 6. 2417-77-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

Potential applications of 9-(Bromomethyl)anthracene in organic synthesis

An In-depth Technical Guide to the Applications of 9-(Bromomethyl)anthracene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a versatile polycyclic aromatic hydrocarbon derivative characterized by an anthracene (B1667546) core with a reactive bromomethyl group at the 9-position.[1] This structure imparts unique photophysical properties, including strong fluorescence, and significant chemical reactivity, making it a valuable building block in modern organic synthesis.[1][2][3][4][5] The primary utility of this compound stems from the lability of the bromine atom, which allows it to readily participate in nucleophilic substitution reactions.[1] This reactivity enables its use as a fluorescent tagging agent, a key component in the synthesis of advanced polymers, and a precursor for complex molecular architectures and functional materials.[1][6] This guide provides a comprehensive overview of its principal applications, supported by experimental data and detailed protocols.

Core Applications in Organic Synthesis

The reactivity of the bromomethyl group is the cornerstone of this compound's utility. It serves as an electrophile in reactions with a wide range of nucleophiles, effectively introducing the bulky, fluorescent anthracene moiety into other molecules.

Fluorescent Derivatization and Labeling

One of the most prominent applications of this compound is as a pre-column derivatization reagent for high-performance liquid chromatography (HPLC).[7][8] Carboxylic acids, alcohols, phenols, and amines can be converted into their corresponding highly fluorescent esters, ethers, or amines. This process dramatically enhances detection sensitivity, allowing for the quantification of trace amounts of analytes.[7][9] For instance, fatty acids can be labeled with anthracene-based reagents for sensitive analysis in biological and food samples.[10][11][12] The anthracene group serves as a fluorophore, typically excited around 365 nm and emitting around 410 nm.[7][8]

The general mechanism involves the nucleophilic attack of an analyte on the electrophilic methylene (B1212753) carbon of this compound, displacing the bromide ion.

Caption: General workflow for nucleophilic substitution.

Diels-Alder Reactions

The anthracene core is an excellent diene for [4+2] Diels-Alder cycloadditions, reacting across its 9 and 10 positions to form complex, rigid bicyclic structures.[13][14][15][16] This reaction is a powerful tool for constructing six-membered rings with high regio- and stereoselectivity. This compound can react with various dienophiles, such as maleimides or anhydrides, to create functionalized cycloadducts.[14] The substituent at the 9-position can influence the reaction's kinetics and the regioselectivity when using unsymmetrical dienophiles.[14] Theoretical studies using Density Functional Theory (DFT) have been employed to investigate the kinetics and mechanisms of these reactions, often confirming that the ortho adduct is the major product.[13][14]

Caption: Diels-Alder cycloaddition reaction scheme.

Synthesis of Photoresponsive and Fluorescent Polymers

This compound and its derivatives are valuable monomers for creating functional polymers.[17] The anthracene moiety can be incorporated into polymer backbones or as pendant groups to impart photosensitivity and fluorescence.[18][19] These materials have applications in areas such as organic light-emitting diodes (OLEDs), chemical sensors, and reversible polymer systems.[6][20][21] For example, polymers containing anthracene units can undergo [4+4] photocycloaddition upon UV irradiation, leading to cross-linking and changes in material properties, which can often be reversed thermally.[21] This behavior is useful for developing smart materials, photoresists, and drug delivery systems.[18][19]

Building Block for Functional Materials

Beyond polymers, this compound is a key intermediate in the synthesis of a wide range of functional organic materials.[1] Its ability to participate in cross-coupling reactions, such as Suzuki and Sonogashira couplings (after conversion to a suitable derivative), allows for the construction of extended π-conjugated systems.[6][22] These materials are investigated for their electronic and optical properties and are used in the development of organic semiconductors and other advanced materials.[1][6]

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and properties of this compound and its derivatives.

Table 1: Synthesis and Reaction Data

| Reaction Type | Reactants | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Bromination | 9-Anthracenemethanol (B72535), Tribromophosphine | Toluene (B28343) | Room Temperature, Overnight | 93% | [23] |

| Derivatization | Carboxylic Acids, 9-Chloromethyl Anthracene* | Acetonitrile | 50 min, with catalyst | N/A | [7][8] |

| Diels-Alder | this compound, Citraconic anhydride (B1165640) | Toluene | Theoretical Study | N/A |[13][14] |

*Note: 9-Chloromethyl anthracene is used analogously and provides relevant data.

Table 2: Spectroscopic and Physicochemical Properties

| Compound / Derivative | Property | Value | Reference |

|---|---|---|---|

| This compound | Molecular Weight | 271.15 g/mol | [1][24] |

| This compound | ¹H NMR (CDCl₃, 400 MHz) | δ 8.47 (s, 1H), 8.28-8.30 (d, 2H), 8.00-8.03 (d, 2H), 7.58-7.62 (d, 2H), 7.49-7.51 (d, 2H), 5.60 (s, 2H) | [23] |

| Carboxylic Acid Esters* | Excitation Wavelength (λex) | 365 nm | [7][8] |

| Carboxylic Acid Esters* | Emission Wavelength (λem) | 410 nm |[7][8] |

*Data for derivatives of the analogous 9-Chloromethyl anthracene.

Experimental Protocols

Synthesis of this compound from 9-Anthracenemethanol[25]

-

Materials:

-

9-Anthracenemethanol (20.8 g, 0.1 mol)

-

Tribromophosphine (30 g, 0.11 mol)

-

Toluene (150 mL total)

-

Ice

-

Brine solution

-

Magnesium sulfate (B86663) (MgSO₄)

-

-

Procedure:

-

Suspend 9-anthracenemethanol in 100 mL of toluene in a suitable flask.

-

Prepare a solution of tribromophosphine in 50 mL of toluene.

-

Add the tribromophosphine solution dropwise to the 9-anthracenemethanol suspension at room temperature with stirring. A clear solution should form upon completion of the addition.

-

Continue stirring the reaction mixture overnight at room temperature.

-

Quench the reaction by carefully adding ice to the flask.

-

Transfer the mixture to a separatory funnel. Wash the organic layer with brine and then with water.

-

Dry the organic layer over anhydrous MgSO₄.

-

Filter to remove the drying agent and evaporate the toluene under reduced pressure to yield a yellow residue.

-

Recrystallize the crude product from toluene to obtain greenish-yellow needles of this compound. (Expected Yield: ~93%).

-

General Protocol for Fluorescent Derivatization of Carboxylic Acids for HPLC Analysis

-

Materials:

-

Carboxylic acid sample

-

This compound

-

Acetonitrile (HPLC grade)

-

Crown ether catalyst (e.g., 18-crown-6) or a phase-transfer catalyst

-

Anhydrous potassium carbonate or another suitable base

-

-

Procedure:

-

Dissolve a known amount of the carboxylic acid sample in acetonitrile.

-

Add a molar excess of this compound to the solution.

-

Add a catalytic amount of a crown ether and a slight excess of anhydrous potassium carbonate.

-

Heat the mixture at a controlled temperature (e.g., 60-80 °C) for 30-60 minutes, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture to room temperature.

-

Filter the solution to remove any inorganic salts.

-

Dilute an aliquot of the resulting solution with the mobile phase for direct injection into the HPLC system.

-

Caption: Workflow for derivatization and HPLC analysis.

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. Its utility is primarily driven by the reactive bromomethyl group, which allows for the straightforward introduction of the fluorescent anthracene core into a wide variety of molecules. Key applications, including sensitive fluorescent labeling for analytical purposes, the construction of complex cyclic systems via Diels-Alder reactions, and the synthesis of advanced photoresponsive polymers and functional materials, underscore its importance. For researchers in synthetic chemistry and drug development, this compound offers a reliable tool for both creating novel molecular structures and enabling their sensitive detection and analysis. Proper handling is advised due to the potential toxicity associated with brominated organic compounds.[1]

References

- 1. CAS 2417-77-8: this compound | CymitQuimica [cymitquimica.com]

- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 3. researchgate.net [researchgate.net]

- 4. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. nbinno.com [nbinno.com]

- 7. Application of a fluorescent derivatization reagent 9-chloromethyl anthracene on determination of carboxylic acids by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [PDF] Application of a fluorescent derivatization reagent 9-chloromethyl anthracene on determination of carboxylic acids by HPLC. | Semantic Scholar [semanticscholar.org]

- 9. dspace.library.uu.nl [dspace.library.uu.nl]

- 10. researchgate.net [researchgate.net]

- 11. New preparation method for 9-anthryldiazomethane (ADAM) as a fluorescent labeling reagent for fatty acids and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Assay of fatty acid omega-hydroxylation using high-performance liquid chromatography with fluorescence labeling reagent, 3-bromomethyl-7-methoxy-1,4-benzoxazin-2-one (BrMB) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Kinetics and mechanisms of the Diels-Alder reaction of 9-bromomethyl Anthracene with Citraconic anhydride: A DFT study – Oriental Journal of Chemistry [orientjchem.org]

- 14. orientjchem.org [orientjchem.org]

- 15. Diels–Alder reactions and electrophilic substitutions with atypical regioselectivity enable functionalization of terminal rings of anthracene - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Functionalized Anthracenes as Active Elements in Photoresponsive Polymers and Crystals [escholarship.org]

- 19. Recent Progress in Photoresponsive Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 20. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis and photophysical processes of 9-bromo-10-naphthalen-2-yl-anthracene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. rsc.org [rsc.org]

- 24. biosynth.com [biosynth.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 9-(Bromomethyl)anthracene as a Fluorescent Probe Precursor

This guide provides a comprehensive overview of this compound, a versatile reagent for creating fluorescent probes for sensitive and quantitative analysis. Its utility lies in the combination of the inherent fluorescence of the anthracene (B1667546) core and the reactive bromomethyl group, which allows for covalent labeling of various analytes. This process, known as derivatization, is crucial for the analysis of compounds that lack native fluorescence, enabling their detection at low concentrations using techniques like High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

Core Concepts and Chemical Properties

This compound belongs to a class of derivatizing agents that introduce a fluorescent tag onto a target molecule. The anthracene moiety serves as a robust fluorophore, while the bromomethyl group acts as a reactive site for nucleophilic substitution reactions. This allows for the stable labeling of molecules containing functional groups such as carboxylic acids, phenols, and thiols.

Table 1: Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₅H₁₁Br[1] |

| Molecular Weight | 271.16 g/mol [2] |

| CAS Number | 2417-77-8[2][3] |

| Appearance | Solid[2] |

| Solubility | Soluble in organic solvents like toluene (B28343) and acetonitrile (B52724). |

| Reactive Group | Bromomethyl (-CH₂Br) |

| Fluorophore | Anthracene |

Synthesis of this compound

A common and effective method for synthesizing this compound involves the bromination of 9-anthracenemethanol (B72535). The hydroxyl group of the precursor is replaced by a bromine atom, yielding the final reactive product.

-

Suspension: Suspend 9-anthracenemethanol (20.8 g, 0.1 mol) in 100 mL of toluene in a suitable reaction flask.

-

Addition of Brominating Agent: While stirring at room temperature, add a solution of tribromophosphine (30 g, 0.11 mol) in 50 mL of toluene dropwise to the suspension. A clear solution will form upon the addition of the tribromophosphine.

-

Reaction: Allow the reaction mixture to stir overnight at room temperature to ensure complete conversion.

-

Quenching: Carefully add ice to the reaction flask to quench any remaining tribromophosphine.

-

Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer with brine and then with water.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄).

-

Purification: Evaporate the toluene under reduced pressure to obtain a yellow residue. Recrystallize the crude product from toluene to yield pure this compound as greenish-yellow needles[4].

Principle of Derivatization

The primary application of this compound is as a pre-column derivatization reagent for chromatographic analysis. The electrophilic carbon of the bromomethyl group readily reacts with nucleophilic functional groups on analyte molecules. This reaction forms a stable ester, ether, or thioether bond, covalently linking the highly fluorescent anthracene tag to the analyte. This process significantly enhances detection sensitivity compared to standard UV-Vis detection.[5][6]

Caption: General reaction scheme for analyte derivatization.

Applications and Analytical Workflow

This compound and its analogs, such as 9-chloromethyl anthracene, are extensively used for the sensitive determination of carboxylic acids, including fatty acids, in various biological and environmental samples.[6][7][8] The derivatization allows for their analysis by reverse-phase HPLC with highly sensitive fluorescence detection.

The typical analytical workflow involves sample extraction, derivatization to attach the fluorescent tag, chromatographic separation of the derivatized analytes, and finally, their detection and quantification.

Caption: Standard workflow for analyzing target molecules.

Quantitative and Spectroscopic Data

The derivatization of non-fluorescent molecules with this compound yields products with favorable spectroscopic properties for quantitative analysis. The resulting 9-anthrylmethyl esters exhibit strong fluorescence, typically with excitation maxima around 365 nm and emission maxima in the blue region of the spectrum, around 410-413 nm.[8][9]

Table 2: Fluorescence Properties and Detection Limits of Anthrylmethyl Derivatives

| Analyte Class | Derivatizing Reagent | Excitation (λex) | Emission (λem) | Detection Limit (LOD) | Reference |

| Carboxylic Acids | 9-Chloromethyl anthracene | 365 nm | 410 nm | 0.18 to 2.53 pmol | [8][10] |

| Fatty Acids | 9-Chloromethyl anthracene | ~365 nm | ~410 nm | ~50 fmol | [7] |

| Sodium Valproate | 9-Chloromethyl anthracene | 365 nm | 413 nm | Not Specified | [9] |

| Azelaic Acid | 9-Chloromethyl anthracene | 365 nm | 413 nm | 0.143 µg/ml | [9] |

Note: Data for the closely related 9-chloromethyl anthracene is included due to its similar reactivity and spectroscopic properties, providing a strong proxy for this compound derivatives.

Detailed Experimental Protocol: Derivatization of Carboxylic Acids for HPLC

This protocol is adapted from established methods for the derivatization of carboxylic acids using anthracene-based reagents for HPLC-fluorescence analysis.[8][9][10]

-

This compound or 9-Chloromethyl anthracene

-

Acetonitrile (HPLC grade)

-

Tetrabutylammonium (B224687) bromide (TBABr) or another suitable phase-transfer catalyst

-

Carboxylic acid standards or extracted sample

-

Reaction vials (e.g., 2 mL screw-cap vials)

-

Heating block or water bath

-

Sample Preparation: Prepare a solution of the carboxylic acid sample or standard in acetonitrile.

-

Reagent Preparation: In a reaction vial, combine the following:

-

100 µL of the carboxylic acid solution.

-

100 µL of a 1 mg/mL solution of this compound in acetonitrile.

-

50 µL of a 1 mg/mL solution of tetrabutylammonium bromide in acetonitrile.

-

-

Reaction Incubation: Securely cap the vial and heat the mixture at approximately 70-80°C for 40-50 minutes.[9] The catalyst facilitates the esterification reaction between the carboxylic acid and the derivatizing reagent.

-

Cooling: After incubation, cool the reaction mixture to room temperature.

-

Dilution: Dilute the mixture with the mobile phase (e.g., acetonitrile/water) to a suitable concentration for HPLC injection.

-

HPLC Analysis: Inject an appropriate volume (e.g., 10-20 µL) of the diluted solution into the HPLC system.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is typically used.

-

Flow Rate: 1.0 mL/min.

-

Detection: Set the fluorescence detector to an excitation wavelength of ~365 nm and an emission wavelength of ~410 nm.[8][10]

-

-

Quantification: Create a calibration curve using known concentrations of derivatized standards to quantify the amount of analyte in the sample. The method demonstrates good linearity over a range of concentrations.[7][8]

Conclusion

This compound is a powerful and effective fluorescent probe precursor for the sensitive quantification of a range of biologically and environmentally significant molecules, particularly carboxylic acids. The derivatization process is straightforward and results in highly fluorescent products with excellent spectroscopic properties compatible with standard HPLC-fluorescence detection systems. This makes it an invaluable tool for researchers in analytical chemistry, drug development, and life sciences who require robust and sensitive analytical methods for non-fluorescent analytes.

References

- 1. This compound (2417-77-8) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 2. This compound | 2417-77-8 [sigmaaldrich.com]

- 3. 2417-77-8|this compound|BLD Pharm [bldpharm.com]

- 4. rsc.org [rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. digscholarship.unco.edu [digscholarship.unco.edu]

- 7. "Chromatographic analysis of fatty acids using 9-chloromethyl-anthracen" by Jesus B. Tapia [digscholarship.unco.edu]

- 8. Application of a fluorescent derivatization reagent 9-chloromethyl anthracene on determination of carboxylic acids by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. [PDF] Application of a fluorescent derivatization reagent 9-chloromethyl anthracene on determination of carboxylic acids by HPLC. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Safe Handling of 9-(Bromomethyl)anthracene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 9-(Bromomethyl)anthracene, a reactive aromatic hydrocarbon widely used in organic synthesis. Due to its hazardous properties, strict adherence to safety protocols is essential to mitigate risks in a laboratory setting. This document outlines the known hazards, recommended personal protective equipment, detailed experimental procedures for safe handling, and emergency response protocols.

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple risk factors. It is crucial to understand these hazards before handling the compound.

GHS Hazard Statements:

-

H314: Causes severe skin burns and eye damage.[4]

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[5]

-

H335: May cause respiratory irritation.[5]

-

H410: Very toxic to aquatic life with long-lasting effects.[1][3]

-

H290: May be corrosive to metals.[4]

Pictograms:

-

Corrosion[4]

-

Exclamation Mark

-

Health Hazard

-

Environment

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 2417-77-8 | [1][7] |

| Molecular Formula | C₁₅H₁₁Br | [1][7] |

| Molecular Weight | 271.15 g/mol | [1] |

| Appearance | White to yellow solid/powder/crystal | [8][9] |

| Melting Point | 142-146 °C | [8][10] |

| Boiling Point | 411.7 °C at 760 mmHg | [8][10] |

| Flash Point | 209 °C | [8] |

| Solubility | Soluble in organic solvents like dichloromethane (B109758) and chloroform; limited solubility in water. | [7] |

| Density | 1.448 g/cm³ | [8] |

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to prevent exposure.

| PPE Category | Item | Specifications | Reference |

| Eye and Face Protection | Safety Goggles or Face Shield | Must meet EN 166 (EU) or NIOSH (US) standards. A face shield is recommended when there is a risk of splashing. | [1][11] |

| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Gloves must be inspected for tears or punctures before use. | [1][11] |

| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and fully buttoned. | [11] |

| Respiratory Protection | Fume Hood or Respirator | All handling should be conducted in a certified chemical fume hood. If a fume hood is not available, a full-face respirator with an appropriate cartridge for organic vapors should be used, especially if exposure limits are exceeded or irritation is experienced. | [1][11] |

Experimental Protocols

The following protocols provide detailed methodologies for the safe handling, storage, and disposal of this compound.

Weighing and Handling Protocol

Objective: To safely weigh and transfer solid this compound.

Materials:

-

This compound

-

Analytical balance

-

Weighing paper or boat

-

Spatula (non-sparking)

-

Appropriate glassware

-

Solvent for dissolution (e.g., anhydrous Tetrahydrofuran)

Procedure:

-

Preparation: Don all required PPE as specified in Section 3. Ensure a safety shower and eyewash station are readily accessible.

-

Location: Perform all manipulations within a certified chemical fume hood.

-

Dispensing: Use a non-sparking spatula to carefully transfer the desired amount of this compound from the storage container to a pre-tared weighing paper or boat on the analytical balance. Avoid creating dust.

-

Transfer: Carefully transfer the weighed solid into the designated glassware.

-

Dissolution (if applicable): If dissolving the solid, add the appropriate solvent to the glassware within the fume hood.

-

Cleanup: Decontaminate the spatula and any other reusable equipment with an appropriate solvent. Dispose of contaminated weighing paper and any other disposable items in a designated hazardous waste container.

-

Hygiene: After handling, wash hands and any exposed skin thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory.[11]

Storage Protocol

Objective: To ensure the safe storage of this compound to maintain its stability and prevent accidental exposure.

Procedure:

-

Container: Keep the compound in its original, tightly closed container.[1][11]

-

Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][11] An inert atmosphere at 2-8°C is recommended for long-term storage.[6]

-

Labeling: Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings.[11]

Spill Cleanup Protocol

Objective: To safely clean up a spill of this compound.

Materials:

-

Spill kit containing absorbent material (e.g., vermiculite, sand, or commercial absorbent pads)

-

Heavy-duty plastic bags or a sealable container

-

Broom and dustpan (for solid spills)

-

5-10% solution of sodium thiosulfate (B1220275) (for potential neutralization of bromine-containing compounds)

-

Soap and water

Procedure:

-

Immediate Actions: Evacuate the immediate area and alert others. Ensure adequate ventilation. Do not attempt to clean up a large spill or a spill outside of a fume hood without appropriate respiratory protection and training.

-

PPE: Don appropriate PPE, including respiratory protection.

-

Containment: For liquid spills, cover with an absorbent material to suppress vapors. For solid spills, carefully sweep to avoid generating dust.[1]

-

Neutralization (for bromine-related spills): For spills of brominated compounds, it is good practice to neutralize the area. Carefully apply a 5-10% solution of sodium thiosulfate to the spill area and allow it to react.[1]

-

Collection: Sweep up the absorbed or neutralized material and place it into a heavy-duty plastic bag or a sealable container.[1]

-

Decontamination: Wash the affected area thoroughly with soap and water.[1]

-

Disposal: Dispose of the sealed container of spilled material as hazardous waste according to institutional and local regulations.

Disposal Protocol

Objective: To dispose of this compound waste in a safe and environmentally responsible manner.

Procedure:

-

Waste Classification: This compound is classified as hazardous waste.

-

Waste Collection: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.

-

Disposal Method: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[7] Do not dispose of down the drain or in regular trash.[1]

-

Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning. Alternatively, puncture the packaging to make it unusable and dispose of it in a sanitary landfill.[7]

First Aid Measures

In case of exposure, follow these first aid procedures immediately and seek medical attention.

| Exposure Route | First Aid Procedure | Reference |